(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of functional groups such as acetyloxy, imino, and carboxamide, along with the dimethoxyphenyl substituent, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,5-dimethoxyaniline with a suitable chromene derivative under acidic or basic conditions to form the intermediate. This intermediate is then subjected to acylation and subsequent oximation to introduce the acetyloxy and imino groups, respectively. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine or the chromene ring to a dihydrochromene.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or dihydro derivatives.
Scientific Research Applications
(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Medicine: Its pharmacological properties may be investigated for drug development.
Industry: The compound can be used in the development of new materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The acetyloxy and imino groups may participate in hydrogen bonding or covalent interactions with enzymes or receptors, modulating their activity. The chromene core can interact with biological membranes or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds also contain a chromene core and exhibit diverse biological activities.
Coumarins: Similar in structure, coumarins are known for their anticoagulant and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The combination of acetyloxy, imino, and carboxamide groups with the chromene core and dimethoxyphenyl substituent makes this compound a valuable target for further research and development.
Properties
IUPAC Name |
[(Z)-[3-[(3,5-dimethoxyphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-12(23)28-22-20-17(8-13-6-4-5-7-18(13)27-20)19(24)21-14-9-15(25-2)11-16(10-14)26-3/h4-11H,1-3H3,(H,21,24)/b22-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQOAULHJCSFZ-XDOYNYLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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